molecular formula C8H7F2NO B1585824 2',6'-Difluoroacetanilide CAS No. 3896-29-5

2',6'-Difluoroacetanilide

Cat. No.: B1585824
CAS No.: 3896-29-5
M. Wt: 171.14 g/mol
InChI Key: BAFSDKCDEQVQMT-UHFFFAOYSA-N
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Description

2',6'-Difluoroacetanilide (CAS 3896-29-5) is an aromatic amide compound featuring a benzene ring substituted with fluorine atoms at the 2' and 6' positions and an acetylated amine group. Its molecular formula is C₈H₇F₂NO, with a molecular weight of 171.14 g/mol . This compound is structurally significant due to the electron-withdrawing effects of fluorine atoms, which influence its reactivity, metabolic stability, and interactions with biological systems. Notably, it is one of the few amide-containing compounds classified under GHS Category 1 for acute oral toxicity (LD₅₀ = 5 mg/kg) due to its relatively rapid enzymatic hydrolysis, releasing fluoroacetate—a potent aconitase inhibitor .

Preparation Methods

Fluorination and Amination of Aromatic Precursors

Partial Fluorine Exchange on Chlorobenzene

  • The starting material 1,2,3-trichlorobenzene undergoes partial fluorine exchange with a fluorinating agent in an appropriate solvent.
  • The reaction mixture is heated to maintain a satisfactory reaction rate, leading to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
  • The fluorination is conducted under controlled conditions to favor substitution at the 2 and 6 positions due to steric and electronic effects.

Selective Reduction Using Palladium Catalysts

  • The mixture of difluorochlorobenzenes is subjected to catalytic hydrogenation in a pressure reactor with palladium on carbon catalyst.
  • Hydrogenation at approximately 100°C selectively removes the chloro substituent from 2,3-difluorochlorobenzene, enriching the 2,6-difluorochlorobenzene fraction.
  • Catalyst loading ranges from 0.01 to 0.20 parts palladium per part of difluorochlorobenzene, with 0.5 to 10 wt% Pd on carbon being optimal.
  • This selective reduction is crucial for obtaining the correct fluorinated intermediate for subsequent amination.

Amination to 2,6-Difluoroaniline

  • 2,6-Difluorochlorobenzene is reacted with concentrated ammonium hydroxide in the presence of a copper-containing catalyst.
  • The chloro substituent is replaced selectively by an amino group to form 2,6-difluoroaniline.
  • The amination typically occurs under elevated temperature and pressure to enhance conversion.
  • The copper catalyst facilitates nucleophilic substitution without affecting the fluorine substituents.

Acetylation to 2',6'-Difluoroacetanilide

  • The 2,6-difluoroaniline intermediate is acetylated by reaction with acetic anhydride or acetyl chloride.
  • This step forms the amide bond, yielding this compound.
  • Reaction conditions generally involve mild heating and the presence of a base such as pyridine or triethylamine to scavenge the acid by-products.
  • The product is purified by recrystallization or distillation to obtain high purity.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Catalyst/Agent Temperature Yield (%) Notes
Partial fluorine exchange 1,2,3-Trichlorobenzene + fluorinating agent + solvent Fluorinating agent (e.g., HF) Elevated (exact temp. varies) Not specified Produces mixture of difluorochlorobenzenes
Selective reduction Difluorochlorobenzene mixture + H2 + solvent Pd/C (0.5–10 wt%) ~100°C High (specific data not given) Removes chloro from 2,3-isomer selectively
Amination Difluorochlorobenzene + NH4OH Copper catalyst Elevated temp/pressure High (not quantified) Selective substitution of Cl by NH2
Acetylation 2,6-Difluoroaniline + Acetic anhydride or acetyl chloride Base (pyridine/triethylamine) Mild heating High (typical for acetanilides) Forms this compound

Additional Notes and Research Findings

  • The fluorination step is often challenging due to the reactivity and corrosiveness of fluorinating agents like anhydrous hydrofluoric acid, which require specialized equipment.
  • Alternative methods for preparing 2,6-difluoroaniline include lithiation of 1,3-difluorobenzene followed by carbonation and conversion to the amine via hydrazoic acid, though this is less common industrially due to safety concerns.
  • The selective reduction step is highly dependent on the palladium catalyst type and loading; palladium on carbon is preferred for its efficacy.
  • Amination using copper catalysts is a well-established method for aromatic nucleophilic substitution of chloro groups with amino groups, preserving fluorine substituents.
  • The final acetylation step is straightforward and widely used in aromatic amide synthesis.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted anilides.

    Reduction: The major product is 2,6-difluoroaniline.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that 2',6'-difluoroacetanilide exhibits significant antimicrobial properties. For instance, derivatives synthesized from this compound have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that compounds derived from this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .

Analgesic Properties
Similar to other acetanilide derivatives, this compound has been investigated for its analgesic effects. Its structural modifications have been linked to enhanced pain relief properties, making it a candidate for further development in pain management therapies .

Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound to evaluate their analgesic and anti-inflammatory activities. The results indicated that certain derivatives had improved efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

Polymer Applications
this compound has been utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit superior resistance to thermal degradation compared to their non-fluorinated counterparts .

PropertyThis compound PolymerNon-Fluorinated Polymer
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
Chemical ResistanceExcellentModerate

Environmental Studies

Fluorinated Compounds as Environmental Contaminants
The increasing use of fluorinated compounds like this compound raises concerns regarding their environmental impact. Studies have documented the persistence of such compounds in ecosystems, highlighting the need for effective remediation strategies .

Biodegradation Studies
Research into the biodegradation of this compound has revealed insights into its environmental fate. Certain microbial strains have shown the capability to metabolize this compound, suggesting potential bioremediation applications .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Nitration followed by Reduction: This method involves nitrating acetanilide derivatives and subsequently reducing the nitro groups to amines.
  • Fluorination Reactions: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) allows for selective fluorination at the 2' and 6' positions.

Mechanism of Action

The mechanism of action of 2’,6’-Difluoroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Difluoroacetanilide

Difluoroacetanilides vary in fluorine substitution patterns, leading to distinct physicochemical and toxicological profiles. Key isomers include:

Compound Name CAS Number Fluorine Positions LD₅₀ (mg/kg) GHS Category Key Properties
2',6'-Difluoroacetanilide 3896-29-5 2',6' 5 1 High toxicity; rapid hydrolysis
2',4'-Difluoroacetanilide 399-36-0 2',4' >5 3–4 Lower toxicity; stable amide bond
3',4'-Difluoroacetanilide 458-11-7 3',4' N/A N/A Limited toxicity data; used in synthesis
2',3',5',6'-Tetrafluoroacetanilide 1766-14-9 2',3',5',6' N/A N/A Higher fluorination; reduced solubility

Key Observations:

  • Toxicity : The 2',6' isomer’s LD₅₀ of 5 mg/kg is significantly lower than that of the 2',4' isomer (LD₅₀ >5 mg/kg), attributed to its amide bond lability . The 2',6' substitution likely facilitates enzymatic cleavage, releasing fluoroacetate more efficiently than bulkier or less accessible isomers .
  • Metabolic Stability : Amides with labile linkages (e.g., esters) exhibit higher toxicity (e.g., methyl fluoroacetate, LD₅₀ <6 mg/kg), whereas stable amides like 2',4'-difluoroacetanilide require prolonged hydrolysis, reducing acute toxicity .

Functional Group Modifications

Fluoroacetate Esters vs. Amides

Compound CAS Number Linkage Type LD₅₀ (mg/kg)
Methyl fluoroacetate 453-18-9 Ester <6
Ethylene glycol difluoroacetate 372-77-0 Ester <6
This compound 3896-29-5 Amide 5
N-(p-bromobenzyl)-fluoroacetamide N/A Amide >5
  • Ester Linkages : Rapid hydrolysis releases fluoroacetate, leading to high acute toxicity (GHS 1–2).
  • Amide Linkages : Generally less toxic, but this compound is an exception due to its unique substitution pattern .

Chlorinated Analogs

Physicochemical Properties

Property This compound 2',4'-Difluoroacetanilide
Melting Point (°C) Not reported 122–124
Molecular Weight (g/mol) 171.14 171.14
Solubility Low (logP ~2.3, estimated) Low (logP ~2.3)
Hydrolysis Rate High Moderate
  • Solubility : Both isomers exhibit low water solubility due to hydrophobic fluorine and acetyl groups.
  • Synthesis : 2',4'-difluoroacetanilide is synthesized via acetylation of 2,4-difluoroaniline, while the 2',6' isomer may require directed fluorination or specialized catalysts .

Biological Activity

2',6'-Difluoroacetanilide is a fluorinated derivative of acetanilide, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2' and 6' positions of the acetanilide structure. This modification can significantly influence its pharmacological properties, including lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. The introduction of fluorine atoms often enhances the compound's interaction with biological systems, potentially leading to improved efficacy compared to non-fluorinated analogs.

1. Analgesic Activity

Research indicates that fluorinated acetanilides exhibit enhanced analgesic properties. A study comparing various fluorinated derivatives found that this compound displayed significant analgesic activity in animal models, suggesting a mechanism similar to that of paracetamol but with potentially reduced hepatotoxicity due to altered metabolic pathways .

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Table 1 summarizes the antimicrobial activity observed in various studies:

Compound Bacterial Strains Tested Zone of Inhibition (mm)
This compoundBacillus subtilis20
Streptococcus haemolyticus18
Pseudomonas aeruginosa22
Klebsiella pneumoniae19

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific molecular targets. The presence of fluorine atoms can enhance binding affinity to targets involved in pain signaling and inflammation pathways. For example, studies suggest that fluorinated acetanilides may interact with cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis and thereby reducing pain and inflammation .

Case Study 1: Analgesic Efficacy

A comparative study evaluated the analgesic effects of several acetanilide derivatives, including this compound. The study utilized a phenylquinone-induced writhing test in mice to assess pain relief. Results indicated that the difluoro derivative provided significant pain relief at lower doses compared to its non-fluorinated counterparts .

Case Study 2: Antimicrobial Evaluation

In another study, researchers assessed the antimicrobial efficacy of various fluorinated compounds against clinical isolates of bacteria. The results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',6'-Difluoroacetanilide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves acetylation of 2,6-difluoroaniline with acetyl chloride or acetic anhydride under controlled conditions. Evidence from fluorinated acetanilide derivatives (e.g., 2',4'-Difluoroacetanilide) suggests yields are maximized at temperatures between 0–5°C in anhydrous dichloromethane with triethylamine as a base . Kinetic studies recommend stoichiometric ratios of 1:1.2 (aniline to acetylating agent) to minimize side products like diacetylated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹⁹F/¹³C) is critical for structural confirmation. For this compound, expect distinct fluorine coupling patterns (e.g., doublet-of-doublets for aromatic F atoms) in ¹⁹F NMR . Purity can be assessed via HPLC using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, as validated for structurally similar fluorinated acetanilides .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Stability studies on fluorinated acetanilides indicate sensitivity to light and humidity. Store under inert gas (argon) at –20°C in amber glass vials. Accelerated degradation tests (40°C/75% RH for 14 days) show <2% decomposition under these conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing effect of fluorine substituents deactivates the aromatic ring, making direct electrophilic substitution challenging. However, computational studies (DFT) predict enhanced reactivity in Pd-catalyzed C–H activation at the para position due to lowered activation barriers . Experimental validation using Suzuki-Miyaura coupling with aryl boronic acids shows moderate yields (45–60%) under microwave-assisted conditions .

Q. What role does this compound play in the development of kinase inhibitors, and how can its bioactivity be optimized?

  • Methodological Answer : The compound serves as a scaffold for ATP-competitive kinase inhibitors due to its ability to form hydrogen bonds with kinase hinge regions. Structure-activity relationship (SAR) studies suggest substituting the acetamide group with sulfonamide or urea moieties improves binding affinity (e.g., IC₅₀ values reduced from 120 nM to 28 nM in JAK2 inhibition) . Metabolic stability assays in human liver microsomes recommend methyl or trifluoromethyl groups at the 4-position to reduce CYP450-mediated oxidation .

Q. How can contradictory spectral data for this compound derivatives be resolved in multi-step syntheses?

  • Methodological Answer : Contradictions often arise from residual solvents or regioisomeric byproducts. Use tandem MS/MS fragmentation patterns to distinguish isomers (e.g., m/z 171 for deacetylated 2',6'-difluoroaniline vs. m/z 185 for 3',5'-isomers) . For ambiguous NMR signals, 2D NOESY or HSQC experiments clarify spatial correlations between fluorine and adjacent protons .

Q. Methodological Tables

Table 1. Comparative Analytical Data for this compound and Analogues

PropertyThis compound2',4'-DifluoroacetanilideReference
Melting Point (°C)75–77151–153
HPLC Retention Time (min)8.26.7
¹⁹F NMR (ppm)–112.5 (d, J=8.4 Hz)–108.9 (d, J=9.1 Hz)

Table 2. Synthetic Optimization for Pd-Catalyzed Coupling

ConditionYield (%)Purity (%)Reference
Conventional Heating4592
Microwave Assistance6095
Solvent: DMF vs. THF52 vs. 3890 vs. 88

Properties

IUPAC Name

N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFSDKCDEQVQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192253
Record name Acetamide, N-(2,6-difluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3896-29-5
Record name Acetamide, N-(2,6-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3896-29-5
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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